Cas no 2228663-48-5 (3,3-difluoro-3-(3-phenyl-1H-pyrazol-4-yl)propan-1-ol)

3,3-Difluoro-3-(3-phenyl-1H-pyrazol-4-yl)propan-1-ol is a fluorinated pyrazole derivative with potential applications in medicinal chemistry and material science. The presence of difluoromethyl and hydroxyl groups enhances its reactivity, making it a versatile intermediate for synthesizing biologically active compounds or advanced materials. Its phenyl-pyrazole core contributes to structural rigidity, while the propanol side chain offers functional flexibility for further derivatization. The fluorine substituents may improve metabolic stability and binding affinity in pharmaceutical contexts. This compound is particularly valuable for researchers exploring fluorinated heterocycles, as it combines the benefits of fluorine incorporation with the pharmacological relevance of pyrazole scaffolds. Proper handling under inert conditions is recommended due to potential sensitivity.
3,3-difluoro-3-(3-phenyl-1H-pyrazol-4-yl)propan-1-ol structure
2228663-48-5 structure
Product Name:3,3-difluoro-3-(3-phenyl-1H-pyrazol-4-yl)propan-1-ol
CAS No:2228663-48-5
MF:C12H12F2N2O
MW:238.233289718628
CID:6255569
PubChem ID:165735247
Update Time:2025-10-29

3,3-difluoro-3-(3-phenyl-1H-pyrazol-4-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3,3-difluoro-3-(3-phenyl-1H-pyrazol-4-yl)propan-1-ol
    • 2228663-48-5
    • EN300-1862387
    • Inchi: 1S/C12H12F2N2O/c13-12(14,6-7-17)10-8-15-16-11(10)9-4-2-1-3-5-9/h1-5,8,17H,6-7H2,(H,15,16)
    • InChI Key: BFLZQDSJNOMPFP-UHFFFAOYSA-N
    • SMILES: FC(CCO)(C1C=NNC=1C1C=CC=CC=1)F

Computed Properties

  • Exact Mass: 238.09176933g/mol
  • Monoisotopic Mass: 238.09176933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 48.9Ų

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Additional information on 3,3-difluoro-3-(3-phenyl-1H-pyrazol-4-yl)propan-1-ol

Comprehensive Overview of 3,3-Difluoro-3-(3-phenyl-1H-pyrazol-4-yl)propan-1-ol (CAS No. 2228663-48-5)

3,3-Difluoro-3-(3-phenyl-1H-pyrazol-4-yl)propan-1-ol (CAS No. 2228663-48-5) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The presence of both a difluoro moiety and a phenylpyrazole group makes this compound a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given the increasing demand for fluorinated building blocks in modern medicinal chemistry.

In recent years, the compound has been explored for its role in the development of kinase inhibitors and anti-inflammatory agents, aligning with the growing interest in targeted therapies. The 3-phenyl-1H-pyrazol-4-yl scaffold is known for its ability to interact with various biological targets, making it a valuable component in the design of novel therapeutics. Additionally, the propan-1-ol tail enhances the compound's solubility, which is a critical factor in optimizing drug-like properties.

From a synthetic chemistry perspective, 3,3-difluoro-3-(3-phenyl-1H-pyrazol-4-yl)propan-1-ol serves as a key intermediate in multicomponent reactions, enabling the efficient construction of complex molecular architectures. Its fluorine atoms contribute to improved metabolic stability and binding affinity, which are highly sought-after characteristics in pharmaceutical candidates. This aligns with the current trend of incorporating fluorine in drug design to enhance efficacy and reduce off-target effects.

The compound's relevance extends beyond pharmaceuticals. In agrochemical research, derivatives of 3,3-difluoro-3-(3-phenyl-1H-pyrazol-4-yl)propan-1-ol have shown promise as potential pesticide intermediates, addressing the need for more sustainable crop protection solutions. The phenylpyrazole core is particularly noteworthy, as it is a common motif in commercially successful agrochemicals, further underscoring the compound's industrial significance.

Analytical characterization of CAS No. 2228663-48-5 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure the compound meets the stringent quality standards required for research and development. As the demand for high-purity fluorinated intermediates grows, reliable synthetic protocols and analytical validation become increasingly important.

In summary, 3,3-difluoro-3-(3-phenyl-1H-pyrazol-4-yl)propan-1-ol represents a compelling case study in the intersection of fluorine chemistry and heterocyclic synthesis. Its multifaceted applications in drug discovery and agrochemical innovation highlight its value as a research tool. With the ongoing emphasis on precision medicine and green chemistry, this compound is poised to remain a focal point in scientific investigations for years to come.

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